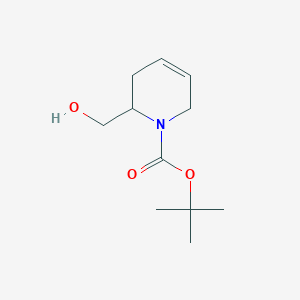
1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one is a synthetic chemical compound known for its diverse applications across various scientific domains. This compound incorporates several functional groups, resulting in complex interactions and unique chemical behaviors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : Common starting materials include imidazolidin-2-one and suitable derivatives of 1,4-diazepane.
Key Reactions: : The synthesis typically involves multiple steps including alkylation, sulfonylation, and acylation.
Reaction Conditions: : Standard reaction conditions might involve controlled temperatures, use of specific catalysts, and careful pH management to ensure desired outcomes.
Industrial Production Methods
Scale-Up: : For large-scale industrial production, the process involves optimized reaction conditions to ensure high yield and purity.
Continuous Flow Techniques: : Adoption of continuous flow reactors may enhance efficiency and safety in producing this compound at scale.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one undergoes various reactions such as:
Oxidation: : Can be oxidized to form sulfoxides or sulfones.
Reduction: : Undergoes reduction reactions to form amines or alcohols.
Substitution: : Participates in substitution reactions primarily at the nitrogen atoms of the diazepane ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Often utilizes hydrogen gas with a palladium catalyst.
Substitution: : Utilizes alkyl halides or other suitable electrophiles.
Major Products
Oxidation: : Yields products such as sulfoxides.
Reduction: : Yields amines or other reduced derivatives.
Substitution: : Produces alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Utilized as a ligand in coordination chemistry for catalysis.
Biology
Drug Design: : Investigated for its potential in the development of therapeutic agents due to its diverse functional groups.
Medicine
Pharmacology: : Studied for its bioactive properties which may influence various physiological pathways.
Industry
Material Science: : Explored for its potential use in the development of advanced materials due to its unique chemical structure.
Mecanismo De Acción
The effects of 1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one are mediated through interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The precise mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Comparison
Compared to other similar compounds, 1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one offers unique properties due to the presence of both sulfonyl and diazepane groups.
Similar Compounds
1,4-Diazepane derivatives: : Known for their pharmacological applications.
Sulfonyl imidazolidinones: : Investigated for their use in materials science and medicinal chemistry.
This compound's distinctive structure opens up a plethora of possibilities for its application in scientific research and industrial processes.
Propiedades
IUPAC Name |
1-methylsulfonyl-3-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4S2/c1-24(21,22)18-9-8-17(14(18)20)13(19)16-5-2-4-15(6-7-16)12-3-10-23-11-12/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXGSZGWPFGKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2988925.png)
![tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate](/img/structure/B2988927.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)

![(4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2988931.png)



![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988938.png)
![3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2988939.png)
![N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2988940.png)
![Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988941.png)
![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2988942.png)
